molecular formula C11H13Br2ClN2 B3363723 2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride CAS No. 1049736-84-6

2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride

Cat. No.: B3363723
CAS No.: 1049736-84-6
M. Wt: 368.49 g/mol
InChI Key: SFTHDVNFUPRWLU-UHFFFAOYSA-N
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Description

2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride is a brominated indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions usually require the use of brominating agents such as bromine in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile intermediate for further functionalization.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These properties make them valuable in the development of new therapeutic agents.

Medicine: The potential medicinal applications of this compound are being explored, particularly in the treatment of diseases such as cancer and inflammation. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the ethanamine group play a crucial role in these interactions, leading to biological effects such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

  • 2-(5,7-Dibromo-1H-indol-3-YL)ethanamine hydrochloride

  • 2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanol

  • 2-(5,7-Dibromo-1H-indol-3-YL)acetic acid

Uniqueness: 2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group, which differentiates it from other indole derivatives. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(5,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2N2.ClH/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6;/h4-5,15H,2-3,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTHDVNFUPRWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)Br)Br)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride
Reactant of Route 2
2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride
Reactant of Route 3
2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride
Reactant of Route 4
2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride
Reactant of Route 5
2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride
Reactant of Route 6
2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride

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